6-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
6-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both bromine and fluorine atoms. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of both bromine and fluorine atoms in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of 4-fluoro-1H-pyrrolo[2,3-b]pyridine with a brominating agent. One common method involves dissolving 4-fluoro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as dichloromethane, followed by the addition of a brominating agent like N-bromosuccinimide (NBS). The reaction mixture is then stirred at room temperature until the desired product is formed. The product can be purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for the addition of reagents and control of reaction parameters can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cross-Coupling Reactions: The bromine atom can undergo cross-coupling reactions with metal organic reagents or metal-like organic reagents under the action of a metal palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Cross-Coupling Reactions: Palladium catalysts and ligands are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a new biaryl compound formed by the coupling of the pyrrolopyridine ring with a boronic acid derivative.
Scientific Research Applications
6-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Medicinal Chemistry: This compound is used as a building block for the synthesis of various biologically active molecules.
Chemical Biology: The compound is used in the development of chemical probes to study biological processes and pathways.
Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-4-fluoro-1H-pyrrolo
Properties
IUPAC Name |
6-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWIJDWBODPRKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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